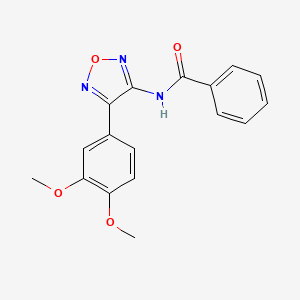

N-(4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide, also known as ODPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ODPA is a heterocyclic compound that belongs to the oxadiazole family, and it has been shown to have a wide range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor for mild steel in acidic media . The corrosion behavior of mild steel in 0.5 M H2SO4 and 0.5 M HCl was investigated with and without the inhibitor . The inhibition efficiency increases with the increase in the concentration of the compound .

Antioxidant Activity

Benzimidazole derivatives, which include this compound, have been associated with antioxidant activity . These compounds can bind to a variety of therapeutic targets due to their special spectral features and electron-rich environment .

Antibacterial Activity

Benzimidazole derivatives also show antibacterial activity by inhibiting bacterial nucleic acid and protein synthesis . This makes them potential candidates for the development of new antibacterial drugs .

Antifungal Activity

These compounds show antifungal activity by blocking the polymerization of α- and β-tubulin subunits . This disrupts microtubule function in eukaryotic organisms such as fungi, protozoa, and helminths .

Anti-inflammatory Activity

Some N-(tetrahydroquinolin-1-yl) amide compounds, which could include this compound, have been used as NF-κB inhibitors . This could be useful in anticancer drug research . Additionally, these compounds might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

6. Treatment of Metabolic and Immunological Diseases Retinoid nuclear modulators are important agents for the treatment of metabolic and immunological diseases . As this compound could potentially act as a retinoid nuclear modulator, it may have applications in the treatment of these diseases .

Mecanismo De Acción

Target of Action

A related compound, n-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide, has been reported to inhibit the corrosion of mild steel in acidic media

Mode of Action

The related compound mentioned above was found to inhibit corrosion through a process called physisorption, where the compound adheres to the surface of the metal . This process is influenced by the concentration of the compound, with higher concentrations leading to increased inhibition efficiency .

Result of Action

The related compound was found to inhibit the corrosion of mild steel, suggesting that n-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide may have similar effects .

Action Environment

The environment can significantly influence the action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide. For instance, the related compound’s corrosion inhibition efficiency was found to increase with its concentration . Additionally, the compound was tested in acidic environments, suggesting that the pH level may also impact its efficacy .

Propiedades

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-22-13-9-8-12(10-14(13)23-2)15-16(20-24-19-15)18-17(21)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOXQFBMIFRQRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2439033.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2439034.png)

![N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B2439040.png)

![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2439041.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2439042.png)

![2-({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2439045.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2439046.png)

![3-(4-fluorobenzyl)-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439048.png)